molecular formula C11H10N4O B10877158 2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one

2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one

Cat. No.: B10877158
M. Wt: 214.22 g/mol
InChI Key: UCZWGFUGMBPANO-UHFFFAOYSA-N
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Description

2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzodiazepine ring.

Scientific Research Applications

2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of anxiolytic and sedative drugs.

Mechanism of Action

The mechanism of action of 2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: A triazolobenzodiazepine with potent anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one is unique due to its specific triazolobenzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-5,7-dihydro-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C11H10N4O/c1-7-12-11-8-4-2-3-5-9(8)13-10(16)6-15(11)14-7/h2-5H,6H2,1H3,(H,13,16)

InChI Key

UCZWGFUGMBPANO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(=O)NC3=CC=CC=C3C2=N1

Origin of Product

United States

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